Methyl(trifluoromethyl)dioxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

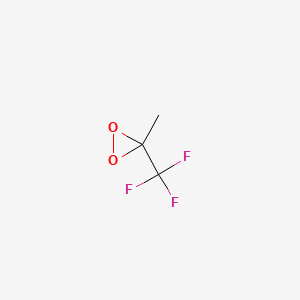

Methyl(trifluoromethyl)dioxirane, also known as this compound, is a useful research compound. Its molecular formula is C3H3F3O2 and its molecular weight is 128.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oxidation of Organic Compounds

Methyl(trifluoromethyl)dioxirane is primarily utilized for the oxidation of various organic substrates:

- Epoxidation Reactions : It has been effectively used in the epoxidation of alkenes, particularly in synthesizing fluorinated compounds. For instance, in the synthesis of 8-fluoro anthracycline aglycones, this compound facilitates the epoxidation of C8-C9 double bonds with high yields and operational simplicity .

- Selective Hydroxylation : A notable application is the selective hydroxylation of peptides at the N-terminal position. Studies reveal that this compound can hydroxylate Boc-protected peptides while leaving other functional groups untouched . This selectivity allows for the derivatization of peptides into valuable synthons.

Mechanistic Studies

Research utilizing this compound has provided insights into reaction mechanisms:

- Regioselectivity in Tetrazine Oxidation : The compound has been shown to oxidize 1,2,4,5-tetrazines to their corresponding N-oxides with excellent regioselectivity. Detailed NMR studies indicate that the nitrogen atom undergoes selective oxidation, which aids in understanding the underlying mechanisms of such reactions .

- Stereoselective Photo-Oxidations : In photochemical applications, this compound has been employed in stereoselective reactions, demonstrating its utility in complex organic transformations .

Synthesis of Fluorinated Compounds

A comprehensive study demonstrated the use of this compound in synthesizing fluorinated compounds through epoxidation reactions. The study reported high yields and purity levels for several fluorinated intermediates essential in pharmaceutical applications.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 8-Fluoro anthracycline | Epoxidation | 85% | |

| N-Hydroxylated Peptides | Hydroxylation | Up to 82% |

Peptide Modification

In another study focusing on peptide modifications, this compound was used to oxidize acetyl-protected amino acid methyl esters selectively at tertiary carbon-hydrogen bonds:

| Peptide | Modification | Yield (%) |

|---|---|---|

| Ac-Leu-OMe | N-Hydroxylation | 82% |

| Ac-Val-OMe | Hydroxylation | 44% |

| Ac-Val-Ala-OMe | Hydroxylation | 29% |

These results highlight the reagent's versatility and efficiency in peptide chemistry .

Análisis De Reacciones Químicas

Oxidation of C-H Bonds

Methyl(trifluoromethyl)dioxirane is particularly effective in the oxidation of C-H bonds, including tertiary and benzylic positions. Research indicates that TFD can facilitate the selective hydroxylation of activated and unactivated aliphatic chains under mild conditions. For instance, a study demonstrated that TFD can oxidize tertiary C-H bonds with high selectivity, yielding products with isolated yields ranging from 8% to 99% across various substrates .

Epoxidation Reactions

TFD has been employed in the epoxidation of alkenes, showcasing excellent regio- and stereoselectivity. For example, vitamin D2 derivatives reacted with TFD at low temperatures (−40 °C) to produce tetraepoxides with high yields (78-80%) as single diastereomers . The mechanism involves the electrophilic attack of the dioxirane on the double bond, resulting in the formation of an epoxide.

Table 2: Epoxidation of Alkenes Using TFD

| Substrate | Reaction Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|

| Vitamin D2 | −40 | Tetraepoxide | 78-80 |

| Styrene | Room Temperature | Epoxide | Variable |

Oxidation of Nitrogen-Containing Compounds

This compound has shown significant reactivity towards nitrogen-containing compounds such as peptides and amines. A study highlighted its ability to oxidize Boc-protected di- and tripeptide methyl esters, yielding N-hydroxy derivatives with good selectivity . The reaction conditions typically involve mild temperatures and short reaction times.

Table 3: Oxidation of Peptides with TFD

| Peptide Substrate | TFD Equivalents | Reaction Time (h) | Major Product | Isolated Yield (%) |

|---|---|---|---|---|

| N-Boc-Leu-Ala-OMe | 2.4 | 5 | N-Hydroxy derivative | 46 |

| Ac-Val-Ala-OMe | 2.4 | 7 | N-Hydroxy derivative | 29 |

Oxidation of Sulfur-Containing Compounds

TFD also participates in the oxidation of sulfur-containing organic compounds. The oxidation mechanism typically involves an initial electrophilic attack on the sulfur atom, leading to the formation of sulfoxides or sulfones depending on reaction conditions . This selectivity is crucial for synthetic applications where specific oxidation states are desired.

Table 4: Oxidation of Sulfur Compounds Using TFD

| Compound | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Dimethyl sulfide | Acetone solvent | Sulfoxide | Variable |

| Vinyl sulfide | Excess TFD | Sulfone | High |

Mechanistic Insights

The reactivity patterns observed in reactions involving this compound can be attributed to several mechanistic factors:

-

Electrophilicity : The trifluoromethyl group enhances the electrophilic nature of the dioxirane, facilitating reactions with nucleophiles.

-

Strain Release : The dioxirane structure imposes significant ring strain, which can be relieved upon reaction with substrates, contributing to enhanced reactivity .

-

Selectivity Factors : Computational studies have shown that steric hindrance and electronic effects play critical roles in determining the site selectivity during oxidations .

Propiedades

Número CAS |

115464-59-0 |

|---|---|

Fórmula molecular |

C3H3F3O2 |

Peso molecular |

128.05 g/mol |

Nombre IUPAC |

3-methyl-3-(trifluoromethyl)dioxirane |

InChI |

InChI=1S/C3H3F3O2/c1-2(7-8-2)3(4,5)6/h1H3 |

Clave InChI |

NEGUMGNBGIFXAL-UHFFFAOYSA-N |

SMILES |

CC1(OO1)C(F)(F)F |

SMILES canónico |

CC1(OO1)C(F)(F)F |

Key on ui other cas no. |

115464-59-0 |

Sinónimos |

M(TFM)DO methyl(trifluoromethyl)dioxirane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.